molecular formula C13H15N3 B3345492 5-(Piperazin-1-yl)isoquinoline CAS No. 105685-17-4

5-(Piperazin-1-yl)isoquinoline

Cat. No. B3345492
CAS RN: 105685-17-4
M. Wt: 213.28 g/mol
InChI Key: MUBNVVQOLQPCFS-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)isoquinoline is a synthetic intermediate useful for pharmaceutical synthesis . It is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, attached to an isoquinoline structure .


Synthesis Analysis

The synthesis of 5-(Piperazin-1-yl)isoquinoline and its derivatives has been reported in several studies . For instance, a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives has been designed as chitin synthase inhibitors and antifungal agents . Another study reported the synthesis of functionalized 5-(4-piperazin-1-yl)-2-aryloxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles .


Molecular Structure Analysis

The molecular structure of 5-(Piperazin-1-yl)isoquinoline involves a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The piperazine ring is attached to the isoquinoline structure . The exact structure and conformation can vary depending on the specific derivative and the environment .


Physical And Chemical Properties Analysis

5-(Piperazin-1-yl)isoquinoline hydrochloride has a molecular weight of 249.74 . It is a solid at room temperature and should be stored at 4°C, away from moisture . The compound is highly absorbed into systemic circulation .

Safety and Hazards

The safety data sheet for 5-(Piperazin-1-yl)isoquinoline hydrochloride indicates that it is harmful and should be handled with care . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to take precautionary measures against static discharge .

Future Directions

Future research could focus on further structural modifications of 5-(Piperazin-1-yl)isoquinoline to enhance its biological activity and selectivity . For instance, the introduction of various substituents at different positions of the piperazine ring or the isoquinoline moiety could be explored .

properties

IUPAC Name

5-piperazin-1-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBNVVQOLQPCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593550
Record name 5-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)isoquinoline

CAS RN

105685-17-4
Record name 5-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromoisoquinoline (250 mg, 1.2 mmol) is dissolved in toluene (5 mL). To the solution is added piperazine (258 mg, 3.0 mmol), Pd2dba3 (55 mg, 0.06 mmol), BINAP (112 mg, 0.18 mmol), and sodium t-butoxide (162 mg, 1.68 mmol). The mixture is degassed and then heated to 90° C. for about 12 hours. The reaction is allowed to cool to r.t., diluted with diethyl ether and filtered through celite. The filtrate is concentrated, and the dark residue is chromatographed on silica gel to give about 160 mg of 5-(piperazin-1-yl)isoquinoline (63%). EIS-MS: Found 214.0 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step Two
Name
Quantity
112 mg
Type
reactant
Reaction Step Two
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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